1,1,1,2,2,3,3-Heptafluoro-4-chlorobutane
Description
Properties
CAS No. |
374-97-0 |
|---|---|
Molecular Formula |
C4H2ClF7 |
Molecular Weight |
218.50 g/mol |
IUPAC Name |
4-chloro-1,1,1,2,2,3,3-heptafluorobutane |
InChI |
InChI=1S/C4H2ClF7/c5-1-2(6,7)3(8,9)4(10,11)12/h1H2 |
InChI Key |
SZBKCQKJQAYJJN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogenated Fluorocarbons: Chloro- vs. Iodo-Substituted Derivatives
Compound : 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane (C₄H₂IF₇)
- Structure : Similar fluorination pattern but iodine replaces chlorine at the terminal position.
- Key Differences :
- Reactivity : Iodine’s larger atomic radius and weaker C–I bond (vs. C–Cl) make it a superior leaving group, enhancing substitution reaction utility .
- Safety : The iodo derivative carries R36/37/38 hazards (eye, respiratory, and skin irritation) , whereas chlorine’s lower polarizability may reduce acute toxicity.
| Property | 1,1,1,2,2,3,3-Heptafluoro-4-chlorobutane | 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane |
|---|---|---|
| Molecular Formula | C₄H₂ClF₇ | C₄H₂IF₇ |
| Molecular Weight | ~220.45 (estimated) | 311.85 |
| Hazard Class | Not specified | R36/37/38 |
Hydrofluoroethers (HFEs): Functional Group Variation
Compound : 1,1,1,2,2,3,3-Heptafluoro-3-methoxy-propane (HFE-347mcc, C₅H₅F₇O)
- Structure : Methoxy group replaces chlorine, creating an ether linkage.
- Environmental Impact: HFEs generally exhibit shorter atmospheric lifetimes than chlorinated counterparts due to O–CH₃ bond cleavage .
| Property | This compound | HFE-347mcc |
|---|---|---|
| Molecular Formula | C₄H₂ClF₇ | C₅H₅F₇O |
| Key Applications | Potential solvent/intermediate | Refrigerant, solvent |
| Environmental Behavior | Likely higher persistence | Shorter atmospheric lifetime |
Fluorinated Alkenes: Unsaturated Analogues
Compound: 1,1,1,2,2,3,3-Heptafluoronon-4-ene (C₉H₁₁F₇)
- Structure : Longer carbon chain (C9 vs. C4) with a double bond.
- Key Differences: Reactivity: The alkene moiety enables polymerization or addition reactions, unlike saturated chlorofluorobutane. Applications: Likely used in fluoropolymer production or as a monomer .
| Property | This compound | 1,1,1,2,2,3,3-Heptafluoronon-4-ene |
|---|---|---|
| Molecular Formula | C₄H₂ClF₇ | C₉H₁₁F₇ |
| Functional Group | Chloroalkane | Alkene |
| Applications | Solvent, intermediate | Polymer chemistry |
Cyclic Fluorinated Compounds
Compound : 1,1,2,2,3,3,4-Heptafluoro-4-(trifluoromethyl)cyclobutane (C₅F₁₀)
- Structure : Cyclobutane ring with CF₃ and fluorine substituents.
- Applications: Likely niche uses in electronics or high-performance materials .
| Property | This compound | 1,1,2,2,3,3,4-Heptafluoro-4-(trifluoromethyl)cyclobutane |
|---|---|---|
| Molecular Formula | C₄H₂ClF₇ | C₅F₁₀ |
| Structure | Linear | Cyclic |
| Molecular Weight | ~220.45 | 250.04 |
Fluorinated Diketones: Coordination Chemistry
Compound : 1,1,1,2,2,3,3-Heptafluoro-4,6-heptanedione (H(fod), C₇H₅F₇O₂)
- Structure : Diketone with fluorinated alkyl chains.
- Key Differences: Applications: Forms stable chelates with lanthanides (e.g., Eu³⁺, Pr³⁺) for NMR shift reagents, offering superior solubility and resolution over non-fluorinated analogues (e.g., thd chelates) . Reactivity: Chelating ability contrasts with chlorofluorobutane’s role as a halogen donor.
| Property | This compound | H(fod) |
|---|---|---|
| Molecular Formula | C₄H₂ClF₇ | C₇H₅F₇O₂ |
| Applications | Solvent, intermediate | NMR shift reagents |
| Functional Groups | Chloroalkane | β-Diketone |
PFAS-Related Compounds: Environmental Considerations
Compound : 1,1,1,2,2,3,3-Heptafluoro-3-[(trifluorovinyl)oxy]propane
- Structure : Contains a trifluorovinyl ether group, classifying it as PFAS.
- Key Differences: Environmental Impact: PFAS compounds are notorious for persistence and bioaccumulation. The chlorine in the target compound may alter degradation pathways compared to purely fluorinated ethers .
| Property | This compound | PFAS Ether |
|---|---|---|
| Environmental Persistence | Moderate (chlorine may aid degradation) | High (typical PFAS behavior) |
| Regulatory Status | Not classified as PFAS | Under scrutiny for RMOA regulation |
Preparation Methods
Reaction Mechanism and Conditions
The most direct route to 1,1,1,2,2,3,3-heptafluoro-4-chlorobutane involves the fluorination of a partially chlorinated butane derivative. A patented method for synthesizing structurally similar compounds, such as 1,2,3,4-tetrachloro-hexafluoro butane, employs gaseous fluorine (F₂) under cryogenic conditions (-100°C to -20°C) and sub-ambient pressure (<0.1 MPa) to minimize side reactions. In this process, 1,2-bis-fluoro-1,2-dichloroethene reacts with fluorine in a fluorinated solvent (e.g., 1,2-dichlorotetrafluoroethane), achieving near-quantitative conversion of the starting material.
For heptafluoro-4-chlorobutane, an analogous approach could involve fluorinating 4-chloro-1,1,2,2,3-pentafluorobutane. The reaction proceeds via radical chain mechanisms, where fluorine atoms sequentially replace hydrogen or chlorine atoms. Key challenges include controlling exothermicity and avoiding over-fluorination, which necessitates precise temperature regulation and solvent selection.
Solvent and Stoichiometry Optimization
The choice of solvent critically influences reaction efficiency. Perfluorinated solvents like perfluoroalkanes or fluorochloroethers stabilize intermediates and prevent undesired side reactions. For example, in the synthesis of 1,2,3,4-tetrachloro-hexafluoro butane, a 50% v/v solution of 1,2-bis-fluoro-1,2-dichloroethene in 1,2-dichlorotetrafluoroethane achieved 98.3% conversion and 81.4% selectivity. A molar ratio of 0.2–0.5:1 (F₂:substrate) is typically optimal, balancing reactivity and cost.
Chloro-Fluoro Exchange Reactions
Halogen Exchange Catalysts
Chlorine-for-fluorine substitution offers an alternative pathway. Metal halides, such as antimony pentachloride (SbCl₅) or titanium tetrachloride (TiCl₄), catalyze the exchange between chloroalkanes and hydrogen fluoride (HF). For instance, reacting 1,1,1,2,2,3,3-heptafluorobutane with HCl in the presence of SbCl₅ at 80–120°C could yield the target compound. However, this method risks generating polyhalogenated byproducts, necessitating rigorous purification.
Gas-Phase Reactions
Continuous-flow reactors enable gas-phase chloro-fluoro exchanges at elevated temperatures. A patent describing 1-chlorobutane synthesis via hydrogen chloride (HCl) and n-butanol reaction highlights the utility of tubular reactors for minimizing residence time and improving selectivity. Adapting this approach, heptafluorobutane could react with Cl₂ or HCl under UV irradiation to introduce the terminal chlorine atom.
Catalytic Hydrofluorination
Noble Metal Catalysts
Palladium- or rhodium-based catalysts facilitate the addition of HF to unsaturated intermediates. For example, hydrofluorination of 4-chloro-1,1,2,2,3-pentafluoro-1-butene using Pd/C in anhydrous HF at 50–80°C may yield the saturated heptafluoro-4-chlorobutane. This method benefits from milder conditions but requires catalyst recycling to remain economical.
Lewis Acid Promoters
Boron trifluoride (BF₃) enhances electrophilic fluorination by polarizing HF molecules. In a batch process, BF₃·HF complexes could fluorinate 4-chlorobutanol derivatives, though competing elimination reactions must be suppressed via temperature control (<60°C) and excess HF.
Purification and Isolation Techniques
Fractional Distillation
Crude reaction mixtures often contain unreacted starting materials, solvents, and byproducts like perfluorinated alkanes. Multi-stage distillation under reduced pressure (e.g., 10–50 mmHg) separates components based on boiling point differences. For instance, in a patent refining 1,2,3,4-tetrachloro-hexafluoro butane, a rectification tower operating at 10°C isolated the product with 99.9% purity.
Chemical Drying and Stabilization
Residual acidity from HF or HCl is neutralized using solid alkali agents (e.g., CaOH, MgO). Sequential contact with CaOH and MgSO₄ removed trace moisture and acids from 1,2,3,4-tetrachloro-hexafluoro butane, achieving pharmaceutical-grade purity. Similar protocols apply to heptafluoro-4-chlorobutane, ensuring stability during storage.
Comparative Analysis of Synthetic Routes
Key Findings :
-
Direct fluorination offers the highest yield and purity but requires specialized cryogenic equipment.
-
Chloro-fluoro exchange is more accessible but suffers from lower selectivity.
-
Catalytic methods, while scalable, face challenges in catalyst deactivation and cost.
Industrial-Scale Considerations
Q & A
Basic Synthesis
Q: What are the standard synthesis routes for 1,1,1,2,2,3,3-heptafluoro-4-chlorobutane? A: The compound is typically synthesized via halogenation of fluorinated precursors. For example, chlorination of perfluorinated butane derivatives under controlled conditions (e.g., using Cl₂ gas and UV light) can yield the target compound. Reaction variables such as temperature (50–100°C), catalyst presence (e.g., FeCl₃), and stoichiometric ratios of Cl₂ to precursor are critical for optimizing yield .
Chemical Reactivity
Q: What types of chemical reactions are characteristic of this compound? A: The compound undergoes substitution, reduction, and oxidation reactions due to its mixed halogenation. For instance:
- Substitution : Chlorine atoms can be replaced by iodine using NaI in acetone at 60°C .
- Reduction : LiAlH₄ selectively reduces C-Cl bonds to C-H bonds, forming partially fluorinated derivatives .
- Oxidation : Ozone or KMnO₄ oxidizes the carbon backbone, producing carbonyl-containing products .
Analytical Characterization
Q: Which analytical methods are most effective for characterizing this compound? A: Key techniques include:
- NMR Spectroscopy : ¹⁹F NMR (δ -70 to -120 ppm) and ¹³C NMR distinguish Cl/F positional isomers.
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 260.9 for C₄ClF₇) and fragmentation patterns.
- IR Spectroscopy : C-F stretches (1000–1300 cm⁻¹) and C-Cl vibrations (550–800 cm⁻¹) .
Safety and Handling
Q: What safety protocols are essential for handling this compound? A: Adhere to GHS guidelines:
- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
- Store in ventilated, cool areas away from ignition sources (flash point <50°C).
- Dispose via incineration or EPA-approved methods to prevent environmental release .
Advanced Reaction Optimization
Q: How can reaction yields be improved in halogen-exchange syntheses? A: Optimize:
- Catalyst selection : FeCl₃ increases Cl₂ activation efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance ionic intermediate stability.
- Stepwise halogenation : Sequential F/Cl addition reduces side-product formation .
Competing Reaction Pathways
Q: How do researchers address competing substitution vs. reduction reactions? A: Control via:
- Reagent choice : Use NaI for substitution (SN2 mechanism) vs. LiAlH₄ for reduction.
- Temperature : Lower temps (≤40°C) favor substitution; higher temps (≥80°C) promote radical-based reduction .
Toxicological Mechanisms
Q: What in vitro models are used to study its toxicity? A: Advanced studies employ:
- Hepatocyte assays : Measure CYP450 inhibition (IC₅₀ values).
- Ames test : Assess mutagenicity via S. typhimurium strains TA98/TA100.
- ROS detection : Fluorophores (e.g., DCFH-DA) quantify oxidative stress in cell lines .
Novel Synthesis Applications
Q: Can this compound act as a fluorinating agent in ring-opening reactions? A: Yes. Under basic conditions (e.g., K₂CO₃), it facilitates difluorocarbene transfer for synthesizing fluorinated dihydrofurans (yields 60–85%) .
Data Contradictions
Q: How to resolve discrepancies in reported reactivity data? A: Strategies include:
- Cross-validation : Replicate experiments using standardized conditions (e.g., 25°C, anhydrous solvents).
- Computational modeling : DFT calculations (e.g., Gaussian) predict regioselectivity and transition states .
Environmental Impact
Q: What advanced methods assess its environmental persistence? A: Use:
- Hydrolysis studies : Measure degradation in pH 7/9 buffers at 50°C (half-life calculations).
- OECD 301F tests : Evaluate biodegradability via CO₂ evolution over 28 days .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
